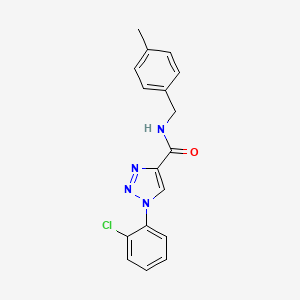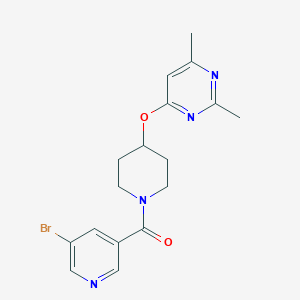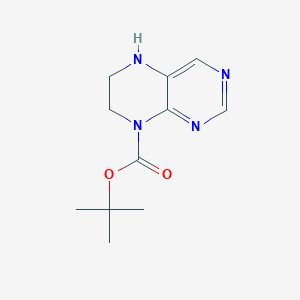
6-Ethynyl-2-methylindazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Ethynyl-2-methylindazole” is likely a derivative of indazole, which is a type of heterocyclic compound. The indazole ring structure is present in many important compounds with various biological activities .
Synthesis Analysis
While specific synthesis methods for “6-Ethynyl-2-methylindazole” are not available, indazoles can be synthesized through several methods. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “6-Ethynyl-2-methylindazole” would likely be similar to that of other indazole derivatives. For example, the crystal structure of 2-methylimidazole has been determined using X-ray diffraction .Wissenschaftliche Forschungsanwendungen
Inhibition of Neuronal Nitric Oxide Synthase
One significant application of compounds related to 6-Ethynyl-2-methylindazole in scientific research is their potential in inhibiting neuronal nitric oxide synthase (nNOS). This has implications for treating neurodegenerative diseases such as Parkinson's. For instance, 7-Nitroindazole, an analog, has been shown to protect against profound striatal dopamine depletions and motor deficits in MPTP-treated baboons, strongly implicating nitric oxide in MPTP neurotoxicity. This suggests that inhibitors of neuronal NOS might be useful in treating Parkinson's disease (Hantraye et al., 1996).
Anticancer Potential
Compounds structurally similar to 6-Ethynyl-2-methylindazole have shown potential as anticancer agents. Specifically, 7-substituted 1-methyl-1,4-dihydroindeno[1,2-c]pyrazoles, designed to target the colchicine binding site on tubulin, showed low nanomolar potency against various cancer cell lines. Such compounds inhibited tubulin polymerization, induced apoptosis in cancer cells, and inhibited capillary tube formation, indicating potential as anticancer agents (Liu et al., 2016).
Antibacterial Activity
The novel symmetric carbazole-based ethynylpyridine salts have demonstrated significant antibacterial activity against Escherichia coli. The minimum inhibitory concentrations (MICs) of these compounds under laser irradiation suggest their potential application in photodynamic therapy. This laser-induced toxicity on bacteria showcases the compounds' effectiveness and opens avenues for their use in medical applications (Chen et al., 2018).
Corrosion Inhibition
Research into pyranopyrazole derivatives, including compounds related to 6-Ethynyl-2-methylindazole, has found significant application in corrosion inhibition for mild steel, useful in industrial processes such as pickling. These compounds form protective films on metal surfaces, demonstrating high efficiency and adherence to the Langmuir adsorption isotherm. This suggests potential industrial applications in protecting metals from corrosion (Dohare et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-ethynyl-2-methylindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-3-8-4-5-9-7-12(2)11-10(9)6-8/h1,4-7H,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEUPDDFTQHPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethynyl-2-methylindazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

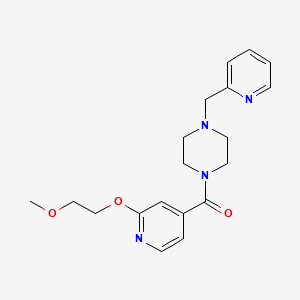

![Methyl 4-[(3,4-difluorophenyl)amino]-6-fluoroquinoline-2-carboxylate](/img/structure/B2641187.png)

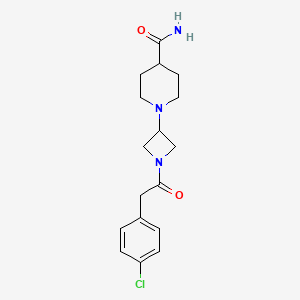
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2641190.png)
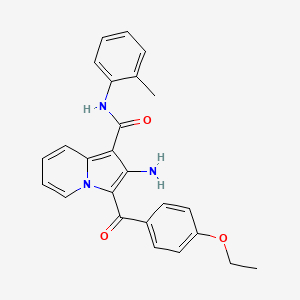
![5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2641192.png)
![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2641195.png)

![Ethyl 6-acetyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2641197.png)
